molecular formula C16H22N2O2 B8804324 Benzyl octahydroquinoxaline-1(2H)-carboxylate

Benzyl octahydroquinoxaline-1(2H)-carboxylate

Cat. No. B8804324
M. Wt: 274.36 g/mol
InChI Key: GZTLXXIGRCPQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl octahydroquinoxaline-1(2H)-carboxylate is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl octahydroquinoxaline-1(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl octahydroquinoxaline-1(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-6-2-1-3-7-13)18-11-10-17-14-8-4-5-9-15(14)18/h1-3,6-7,14-15,17H,4-5,8-12H2

InChI Key

GZTLXXIGRCPQDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To (4aR,8aS)-decahydroquinoxaline (1.4 g, 10 mmol) in dichloromethane (50 mL) was added triethylamine (1.7 mL, 12 mmol) followed by dropwise benzyl chloroformate (1.71 g, 10 mmol). The reaction mixture was stirred at room temperature for 2 h before being diluted with dichloromethane and washed with 1N NaOH followed by sat. aq. NH4Cl. The combined organic layers were washed with brine, dried (MgSO4) and concentrated to provide the crude product, which was purified via Combiflash to yield phenylmethyl octahydro-1(2H)-quinoxalinecarboxylate (enantiomeric mixture, cis) (2.32 g, 85%). LCMS: (M+H)+: 275.1.
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1.4 g
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50 mL
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1.71 g
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